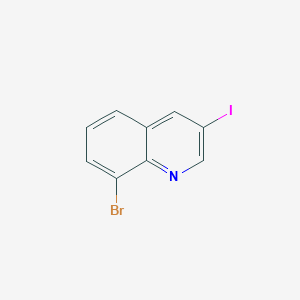

8-Bromo-3-iodoquinoline

Descripción general

Descripción

8-Bromo-3-iodoquinoline is a quinoline derivative . It has a molecular formula of C9H5BrIN . Quinoline derivatives are widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes .

Synthesis Analysis

Quinoline-containing compounds are an important class of heterocyclic compounds. Many methods for the synthesis of substituted quinoline rings have been developed recently. Over the past five years, the majority of those reported have been based on cycloisomerization and cyclization processes . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes. This includes the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .

Molecular Structure Analysis

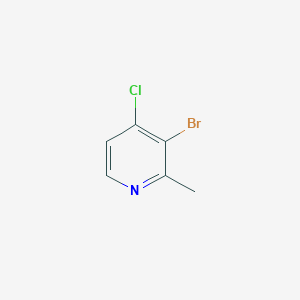

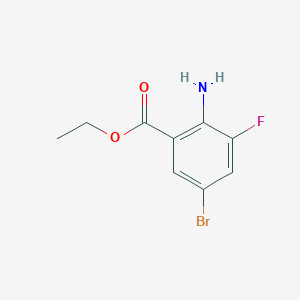

The molecular structure of this compound is represented by the formula C9H5BrIN . The InChI code for this compound is 1S/C9H5BrIN/c10-8-3-1-2-6-4-7 (11)5-12-9 (6)8/h1-5H .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 333.95 . It is a solid substance . More detailed physical and chemical properties are not explicitly mentioned in the search results.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

8-Bromo-3-iodoquinoline serves as an important intermediate in the synthesis of various biologically active compounds. For instance, a study detailed the synthesis of 6-bromo-4-iodoquinoline, which is significant for creating compounds like GSK2126458 (Wang et al., 2015). This process involves cyclization and substitution reactions, underscoring the chemical versatility of bromo-iodoquinolines.

Furthermore, the development of 8-hydroxyquinoline derivatives with various pharmacological properties, including anticancer, antiviral, and antibacterial activities, highlights the wide-ranging applications of this compound. The synthesis techniques for these derivatives have been a focus of recent research, offering potential for developing potent lead compounds with good efficacy and low toxicity (Saadeh, Sweidan, & Mubarak, 2020).

Biomedical Research

In biomedical research, bromo-iodoquinolines like this compound have shown promise. A study on 8-hydroxyquinoline derivatives revealed their application in antifungal drug design, demonstrating significant anti-Candida and antidermatophyte activity, making them potential candidates for new antifungal therapies (Pippi et al., 2017).

Moreover, the use of 8-hydroxyquinolines in organoruthenium complexes for anticancer applications is another area of interest. These complexes show potential in apoptosis induction and cytotoxicity against cancer cell lines, indicating a promising avenue for cancer treatment research (Kljun et al., 2018).

Photoprotective Applications

Another fascinating application is in photoprotective groups for biological research. 8-Bromo-7-hydroxyquinoline, a related compound, has been used as a photoremovable protecting group for physiological use. Its efficiency in photolysis under various conditions makes it suitable for regulating the action of biological effectors in cell and tissue culture with light, particularly in two-photon excitation (Zhu et al., 2006).

Safety and Hazards

8-Bromo-3-iodoquinoline is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

8-bromo-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJKDNAXYHDTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680993 | |

| Record name | 8-Bromo-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917251-85-5 | |

| Record name | 8-Bromo-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)

![5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522554.png)

![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522555.png)

![2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1522558.png)

![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)